1-[4-(Fluoromethoxy)phenyl]ethanone
Overview
Description
1-[4-(Fluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol It is characterized by the presence of a fluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone group
Scientific Research Applications
1-[4-(Fluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Safety and Hazards
Preparation Methods
The synthesis of 1-[4-(Fluoromethoxy)phenyl]ethanone can be achieved through several routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with a fluorinating agent in the presence of a base. For example, the reaction can be carried out using sodium hydroxide and a fluoromethylating agent such as fluoromethyl iodide in an appropriate solvent . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-[4-(Fluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Mechanism of Action
The mechanism of action of 1-[4-(Fluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[4-(Fluoromethoxy)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound has three fluorine atoms in the methoxy group, which can significantly alter its chemical and biological properties compared to the single fluorine atom in this compound.
1-[4-(Methoxy)phenyl]ethanone: The absence of fluorine in the methoxy group can lead to different reactivity and biological activity.
1-[4-(Chloromethoxy)phenyl]ethanone: The presence of chlorine instead of fluorine can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific fluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
1-[4-(fluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQHPQUWIFSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450381 | |
Record name | 1-[4-(fluoromethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182678-46-2 | |
Record name | 1-[4-(fluoromethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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